molecular formula C17H18N4 B1670941 DREADD agonist 21 CAS No. 56296-18-5

DREADD agonist 21

Katalognummer B1670941
CAS-Nummer: 56296-18-5
Molekulargewicht: 278.35 g/mol
InChI-Schlüssel: JCBYXNSOLUVGTF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

DREADD agonist 21 is a potent human muscarinic acetylcholine M3 receptors (hM3Dq) agonist . It is used in research and does not activate the human M3 receptor . It is also known as Compound 21 or C21 .


Molecular Structure Analysis

The molecular formula of DREADD agonist 21 is C17H18N4 . Its exact mass is 278.1531 and its molecular weight is 278.35 .


Chemical Reactions Analysis

DREADD agonist 21 is a potent human muscarinic acetylcholine M3 receptors (hM3Dq) agonist . It has been shown to activate neurons expressing hM3Dq DREADDS and inhibit activity in neurons expressing hM4Di .

Wissenschaftliche Forschungsanwendungen

“DREADD agonist 21” (also known as C21) is a potent and selective agonist for muscarinic-based DREADDs (Designer Receptors Exclusively Activated by Designer Drugs) both in vitro and in vivo . It has excellent bioavailability, pharmacokinetic properties, and brain penetrability .

  • Scientific Field : Neuroscience and Pharmacology .
  • Summary of the Application : DREADD agonist 21 is used as a chemogenetic actuator for muscarinic-based DREADDs. It’s an alternative to clozapine N-oxide (CNO) for in vivo studies where metabolic conversion of CNO to clozapine is an issue .
  • Methods of Application : DREADD agonist 21 is administered in vivo and its effects are studied. For example, it has been shown to have superior brain penetration and long-lasting presence .
  • Results or Outcomes : DREADD agonist 21 has been reported to not undergo back metabolism to clozapine. It is a potent and selective agonist at muscarinic-based DREADDs such as the excitatory hM3Dq, hM1Dq, and inhibitory hM4Di DREADDs .

“DREADD agonist 21” (also known as C21) is a potent and selective agonist for muscarinic-based DREADDs (Designer Receptors Exclusively Activated by Designer Drugs) both in vitro and in vivo . It has excellent bioavailability, pharmacokinetic properties, and brain penetrability .

  • Modulation of Neuronal Activity : DREADD agonist 21 can be used to activate neurons expressing hM3Dq DREADDs and inhibit activity in neurons expressing hM4Di DREADDs in vivo . This allows researchers to modulate neuronal activity in a relatively noninvasive manner .

  • Study of Feeding Behavior : DREADD agonist 21-induced activation of hM3Dq and hM4Di in vivo can modulate bidirectional feeding in defined circuits in mice . This can be used to study the neural circuits involved in feeding behavior .

“DREADD agonist 21” (also known as C21) is a potent and selective agonist for muscarinic-based DREADDs (Designer Receptors Exclusively Activated by Designer Drugs) both in vitro and in vivo . It has excellent bioavailability, pharmacokinetic properties, and brain penetrability .

  • Study of Sleep and Wakefulness : DREADD agonist 21 can be used to modulate sleep and wakefulness by activating or inhibiting neurons in the hypothalamus and other areas of the brain involved in sleep regulation .

  • Pain Research : DREADD agonist 21 can be used in pain research to selectively activate or inhibit neurons in the pain pathway .

  • Study of Mood and Anxiety Disorders : DREADD agonist 21 can be used to modulate neuronal activity in brain regions associated with mood and anxiety disorders .

  • Addiction Research : DREADD agonist 21 can be used to study the neural circuits involved in addiction by selectively activating or inhibiting neurons in reward pathways .

Safety And Hazards

DREADD agonist 21 is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Eigenschaften

IUPAC Name

6-piperazin-1-yl-11H-benzo[b][1,4]benzodiazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4/c1-2-6-14-13(5-1)17(21-11-9-18-10-12-21)20-16-8-4-3-7-15(16)19-14/h1-8,18-19H,9-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCBYXNSOLUVGTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC3=CC=CC=C3NC4=CC=CC=C42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

DREADD agonist 21

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
DREADD agonist 21
Reactant of Route 2
Reactant of Route 2
DREADD agonist 21
Reactant of Route 3
DREADD agonist 21
Reactant of Route 4
Reactant of Route 4
DREADD agonist 21
Reactant of Route 5
DREADD agonist 21
Reactant of Route 6
DREADD agonist 21

Citations

For This Compound
171
Citations
KJ Thompson, E Khajehali, SJ Bradley… - ACS Pharmacology & …, 2018 - ACS Publications
… Here we show that DREADD agonist 21 (C21) (11-(1-piperazinyl)-5H-dibenzo[b,e][1,4]diazepine) is a potent and selective agonist at both excitatory (hM3Dq) and inhibitory (hM4Di) …
Number of citations: 151 pubs.acs.org
FH Tran, SL Spears, KJ Ahn, AJ Eisch, S Yun - Neuroscience letters, 2020 - Elsevier
Designer Receptors Exclusively Activated by Designer Drugs (DREADDs) are chemogenetic tools commonly-used to manipulate brain activity. The most widely-used synthetic …
Number of citations: 23 www.sciencedirect.com
R Goutaudier, V Coizet, C Carcenac, S Carnicella - Plos one, 2020 - journals.plos.org
Designer Receptors Exclusively Activated by Designer Drugs (DREADDs) represent a technical revolution in integrative neuroscience. However, the first used ligands exhibited dose-…
Number of citations: 29 journals.plos.org
F H. Tran, SL Spears, KJ Ahn, AJ Eisch, S Yun - bioRxiv, 2020 - biorxiv.org
Designer Receptors Exclusively Activated by Designer Drugs (DREADDs) are a chemogenetic tool commonly-used to manipulate rodent brain circuit activity. The most widely-used …
Number of citations: 0 www.biorxiv.org
HL Robinson, KL Nicholson, KL Shelton… - Behavioural Brain …, 2023 - Elsevier
Rationale Despite the increasingly pervasive use of chemogenetic tools in preclinical neuroscience research, the in vivo pharmacology of DREADD agonists remains poorly understood…
Number of citations: 3 www.sciencedirect.com
LL Ferrari, OE Ogbeide-Latario, HS Gompf… - Journal of neuroscience …, 2022 - Elsevier
Background Chemogenetics is a powerful tool to study the role of specific neuronal populations in physiology and diseases. Of particular interest, in mice, acute and specific activation …
Number of citations: 6 www.sciencedirect.com
FH Trana, LS Stella, KJ Ahna, AJ Eischa, S Yuna - scholar.archive.org
… Christopoulos, BL Roth, AB Tobin, DREADD Agonist 21 Is an Effective Agonist for Muscarinic-Based DREADDs in Vitro and in Vivo, ACS Pharmacol Transl Sci. 1 (2018) 61–72. [17] …
Number of citations: 0 scholar.archive.org
Y Aomine, Y Oyama, K Sakurai, T Macpherson… - …, 2023 - Springer
Methods We first tested the possible effect of acute ip injection of low-to-moderate (0.1, 0.3, 1, 3 mg/kg) of CNO, C21, and J60 on motivated reward-seeking behavior in wild-type mice. …
Number of citations: 4 link.springer.com
SN Orvold - 2023 - harvest.usask.ca
Designer Receptors Exclusively Activated by Designer Drugs (DREADDs) have gained popularity as a tool to investigate the neural substrates of behaviour in rodents. When used with …
Number of citations: 2 harvest.usask.ca
M Jendryka, M Palchaudhuri, D Ursu, B van der Veen… - Scientific reports, 2019 - nature.com
Muscarinic Designer Receptors Exclusively Activated by Designer Drugs (DREADD) gated by clozapine-N-oxide (CNO) allow selective G-protein cascade activation in genetically …
Number of citations: 215 www.nature.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.